molecular formula C15H24N4O B2642851 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide CAS No. 1797248-81-7

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Cat. No.: B2642851
CAS No.: 1797248-81-7
M. Wt: 276.384
InChI Key: CFUCWFUWWKBXAO-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a complex organic compound featuring a pyrimidine ring substituted with a pyrrolidine moiety and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and pyrrolidine under basic conditions.

    Introduction of the Pivalamide Group: The pivalamide group is introduced via an amidation reaction. This involves reacting the pyrimidine intermediate with pivaloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile share the pyrrolidine moiety and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds such as 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one are structurally related and have comparable chemical properties.

Uniqueness

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is unique due to the combination of its pyrimidine and pivalamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrimidine ring and a pivalamide moiety, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C14H20N4OC_{14}H_{20}N_4O, with a molecular weight of approximately 248.34 g/mol. Its structure facilitates interactions with biological targets, potentially influencing various biochemical pathways.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating physiological responses.
  • Receptor Interaction : It could interact with receptors influencing neurotransmitter systems, particularly those related to cognition and memory.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through interference with bacterial replication mechanisms.

1. Cognitive Enhancement

Research indicates that compounds structurally similar to this compound exhibit procognitive effects. For instance, studies on PDE9A inhibitors have shown that they elevate cGMP levels in the brain, which correlates with improved cognitive function in rodent models .

2. Anticancer Potential

The compound's ability to inhibit specific enzymes may extend to anticancer applications. By targeting pathways involved in cell proliferation, it could potentially slow down or halt tumor growth. The mechanism likely involves modulation of signaling pathways critical for cancer cell survival and proliferation.

3. Antimicrobial Properties

Initial assessments suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial strains. Such activity could be attributed to its ability to disrupt bacterial metabolic processes or inhibit replication.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
PDE9A InhibitionDemonstrated cognitive enhancement and increased cGMP levels in rodent models.
Structure Activity RelationshipIdentified key structural features that enhance pharmacological efficacy and selectivity for PDE9A over other enzymes.
Anticancer ActivityHighlighted potential anticancer effects through enzyme inhibition, impacting cell growth regulation.

Properties

IUPAC Name

2,2-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-9-13(19-7-5-6-8-19)18-12(17-11)10-16-14(20)15(2,3)4/h9H,5-8,10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUCWFUWWKBXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C)(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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